molecular formula C26H40N10O10 B13817787 Sialorphin

Sialorphin

Número de catálogo: B13817787
Peso molecular: 652.7 g/mol
Clave InChI: RHFWFWRXHPWFHP-ATIWLJMLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sialorphin (Gln-His-Asn-Pro-Arg, QHNPR) is a naturally occurring pentapeptide identified in rats as an endogenous inhibitor of neutral endopeptidase (NEP), an enzyme responsible for degrading neuropeptides such as enkephalins and substance P . It is synthesized in the submandibular gland and prostate, released systemically in response to stress, and exerts potent analgesic and anti-inflammatory effects by preserving endogenous opioids like Met-enkephalin . This compound binds competitively to NEP with an IC50 of 0.4–1 μM, blocking substrate cleavage and enhancing opioid receptor signaling .

Propiedades

Fórmula molecular

C26H40N10O10

Peso molecular

652.7 g/mol

Nombre IUPAC

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C26H40N10O10/c27-14(3-1-7-31-26(28)29)21(41)33-15(5-6-19(37)38)22(42)34-16(9-13-11-30-12-32-13)23(43)35-17(10-20(39)40)24(44)36-8-2-4-18(36)25(45)46/h11-12,14-18H,1-10,27H2,(H,30,32)(H,33,41)(H,34,42)(H,35,43)(H,37,38)(H,39,40)(H,45,46)(H4,28,29,31)/t14-,15-,16-,17-,18-/m0/s1

Clave InChI

RHFWFWRXHPWFHP-ATIWLJMLSA-N

SMILES isomérico

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)C(=O)O

SMILES canónico

C1CC(N(C1)C(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)N)C(=O)O

Origen del producto

United States

Métodos De Preparación

Solid-Phase Peptide Synthesis (SPPS)

The predominant method for preparing this compound and its analogs is solid-phase peptide synthesis (SPPS) . This technique allows for stepwise assembly of the peptide chain on an insoluble resin, facilitating purification and efficient synthesis of peptides with high purity.

  • Process Overview:

    • The peptide is assembled from the C-terminus to the N-terminus.
    • Protected amino acids are sequentially coupled to the growing chain.
    • After completion, the peptide is cleaved from the resin and purified.
  • Purification and Characterization:

    • High-performance liquid chromatography (HPLC) is used to purify the crude peptides, achieving purities greater than 98%.
    • Mass spectrometry (e.g., MALDI-TOF) confirms the molecular weight and identity of the synthesized peptides.
  • Example Data:

    • This compound (QHNPR) and its analogs modified with lysine residues and lipid moieties have been successfully synthesized using SPPS.
    • Table 1 (below) illustrates sequences, retention times in HPLC, and molecular ions for this compound and its analogs.
Peptide Sequence HPLC Retention Time (min) Calculated Mass [M]+ Found Mass [M+H]+
I QHNPR 5.5 650.3 651.4
II KQHNPR 5.6 778.7 779.7
III KKQHNPR 5.5 906.5 907.7
IV KKKQHNPR 7.9 1034.6 1036.0
V Laur-KKQHNPR 9.5 1088.8 1089.9
VI Mir-KKQHNPR 11.5 1116.9 1117.9
VII Palm-KKQHNPR 9.1 1144.7 1146.3
VIII Stear-KKQHNPR 7.8 1172.9 1174.3

Note: Laur, Mir, Palm, and Stear refer to lauric, myristic, palmitic, and stearic acid lipid chains attached via lysine linkers.

Lipidation and Analog Synthesis

To improve the stability and biological activity of this compound, N-terminal lipidation has been employed. This involves covalent attachment of fatty acid chains (e.g., lauric, myristic, palmitic, stearic acids) to the peptide via lysine residues.

  • Rationale:

    • Lipidation enhances peptide stability against degradation in plasma.
    • It improves membrane affinity and bioavailability.
    • Modulates interaction with target enzymes such as NEP.
  • Synthesis Details:

    • Lipidated analogs are synthesized by coupling fatty acid residues to lysine residues at the N-terminus during SPPS.
    • Peptides are purified and characterized similarly to non-lipidated forms.
  • Effectiveness:

    • Among lipidated analogs, the stearic acid-modified peptide (Stear-KKQHNPR) showed the strongest inhibition of Met-enkephalin degradation by NEP, increasing the half-life of Met-enkephalin to 724 minutes compared to 27 minutes without inhibitor.
    • This demonstrates the significant impact of lipidation on biological activity.

Ion Exchange and Counter-Ion Preparation

In some studies, this compound derivatives undergo ion exchange to replace counter-ions such as perchlorate with chloride ions to improve solubility and compatibility for biological assays.

  • Method:
    • Lyophilization from hydrochloric acid solutions is repeated multiple times.
    • Ion chromatography is used to verify the exchange and quantify counter-ions.

Complex Formation with Metal Ions (Additional Functionalization)

Research has also explored complexing this compound derivatives with metal ions like Cu(II) to study potential therapeutic applications.

  • Preparation:

    • Solutions of this compound derivatives are mixed with metal ion solutions under controlled pH.
    • Complex formation is monitored by UV-Vis spectroscopy and pH titration.
  • Significance:

    • Complexation occurs primarily through the imidazole nitrogen of histidine.
    • These complexes may have enhanced biological properties, including anti-inflammatory effects.

Comparative Analysis of Preparation Methods

Preparation Aspect Solid-Phase Peptide Synthesis (SPPS) Lipidation via SPPS Ion Exchange Process Metal Complex Formation
Purpose Peptide chain assembly Stability and activity enhancement Counter-ion optimization Functional modification
Key Reagents Protected amino acids, resin Fatty acid derivatives, lysine linkers HCl solution, ion chromatography Cu(II) salts, buffer solutions
Purification Technique HPLC HPLC Lyophilization, ion chromatography UV-Vis spectroscopy, pH titration
Characterization Mass spectrometry, HPLC Mass spectrometry, HPLC Ion chromatography UV-Vis spectra, species distribution
Advantages High purity, sequence control Increased half-life, bioactivity Improved solubility Potential new therapeutic properties
Limitations Peptide degradation risk Synthetic complexity Additional processing steps Requires precise pH control

Summary of Research Findings on Preparation

  • This compound and its analogs are primarily prepared by solid-phase peptide synthesis , which allows precise sequence control and high purity.
  • Lipidation at the N-terminus using fatty acid chains linked through lysine residues significantly enhances the biological activity and plasma stability of this compound analogs, as demonstrated by increased inhibition of NEP-mediated degradation of enkephalins.
  • Ion exchange processes are used to optimize the peptide salt form for biological compatibility.
  • Complex formation with metal ions like Cu(II) offers an additional functionalization route that may contribute to future therapeutic applications.
  • Analytical techniques such as HPLC, mass spectrometry, UV-Vis spectroscopy, and ion chromatography are essential for confirming purity, identity, and complex formation.

Aplicaciones Científicas De Investigación

Experimental Evidence

In behavioral tests such as the formalin test and pin-pain test, rats treated with sialorphin exhibited reduced pain responses compared to control groups. For instance:

  • In the formalin test, this compound-treated rats spent significantly less time licking their injured paw compared to untreated rats, indicating reduced pain perception .
  • In the pin-pain test, this compound administration resulted in decreased vocalizations and increased exploratory behavior in pain-inducing situations, further supporting its analgesic properties .

Anti-Inflammatory Effects

Recent studies have highlighted this compound's potential as an anti-inflammatory agent. Research conducted on mouse models of inflammatory bowel disease (IBD) demonstrated that systemic administration of this compound can attenuate symptoms associated with colitis.

Mechanism and Findings

The anti-inflammatory effects of this compound are attributed to its interaction with mu and kappa opioid receptors. Key findings from studies include:

  • Reduction in Colitis Symptoms : this compound was shown to reduce macroscopic scores and ulcer scores in mouse models induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS) and dextran sulfate sodium (DSS) .
  • Enzyme Expression Modulation : The expression levels of neprilysin and aminopeptidase N were assessed in both IBD patients and healthy controls. The results indicated that this compound’s modulation of these enzymes could play a significant role in managing inflammation .

Potential Therapeutic Applications

Given its analgesic and anti-inflammatory properties, this compound presents potential therapeutic applications across various medical fields:

  • Pain Management : Its ability to enhance endogenous opioid signaling makes it a promising candidate for developing new analgesics that could serve as alternatives to conventional opioids.
  • Gastroenterology : The evidence supporting its use in IBD suggests that this compound may provide a novel approach to managing inflammatory conditions without the side effects commonly associated with traditional opioid therapies.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

N-Terminally Lipidated Sialorphin Analogs

Lipidation of this compound’s N-terminus with fatty acids (C12–C18) via Lys-Lys linkers improves stability and inhibitory potency. Key findings include:

Compound Fatty Acid Chain NEP Inhibition (t1/2 of Met-enkephalin) Plasma Stability (Remaining after 24 h)
This compound None 78 ± 2 min <10%
Peptide VII Palmitic (C16) 135 ± 3 min 35%
Peptide VIII Stearic (C18) 190 ± 5 min 55%
Heterodimer* N/A 90 ± 3 min 25%

*Heterodimer = this compound-Spinorphin hybrid. Data derived from .

  • Mechanism : Hydrophobic fatty acid chains (e.g., stearic acid in Peptide VIII) enhance binding to NEP’s catalytic groove, prolonging substrate protection .
  • Stability : Peptide VIII’s 5.5-fold higher plasma stability than the heterodimer correlates with chain length, reducing enzymatic degradation .

Alanine-Scanned this compound Variants

Systematic alanine substitutions reveal critical residues for NEP inhibition:

Variant Substitution t1/2 of Met-enkephalin Activity vs. This compound
[Ala<sup>1</sup>] Gln → Ala 45 ± 1 min 42% reduction
[Ala<sup>2</sup>] His → Ala 77 ± 2 min No change
[Ala<sup>3</sup>] Asn → Ala 105 ± 3 min 35% increase
[Ala<sup>4</sup>] Pro → Ala 50 ± 2 min 36% reduction
[Ala<sup>5</sup>] Arg → Ala 52 ± 1 min 33% reduction

Data from .

  • Key Insights :
    • Gln<sup>1</sup>, Pro<sup>4</sup>, Arg<sup>5</sup> : Essential for structural integrity and enzyme interactions.
    • Asn<sup>3</sup> : Substitution with alanine increases hydrophobicity, improving fit into NEP’s binding pocket .
    • His<sup>2</sup> : Tolerates substitution, suggesting flexibility in this position .

Hybrids with Opiorphin

Opiorphin (human homolog, QRFSR) shares NEP-inhibitory function. Hybrid peptides combining this compound and opiorphin fragments show mixed efficacy:

Hybrid Peptide Structure t1/2 of Met-enkephalin
This compound QHNPR 78 ± 2 min
Opiorphin QRFSR 65 ± 3 min
Peptide XI QRFSPR 150 ± 4 min

Data from .

  • Peptide XI (QRFSPR): Incorporates Pro<sup>4</sup> from this compound, doubling activity versus opiorphin. Proline’s rigidity likely stabilizes interactions with NEP’s His711 and Tyr697 residues .

Copper Complexation

Palmitoylated this compound (Pal-Lys-Lys-QHNPR) forms stable Cu(II) complexes via His<sup>2</sup>’s imidazole group, with logβ = 12.5 at pH 6 . These complexes may enhance bioavailability or modulate metallopeptidase activity, though therapeutic implications remain unexplored .

Key Research Findings and Implications

Lipidation Strategy: N-terminal fatty acid conjugation (e.g., Peptide VIII) is superior to amino acid substitutions for enhancing both potency and plasma stability .

Structural Rigidity : Pro<sup>4</sup> and Arg<sup>5</sup> are indispensable for maintaining this compound’s active conformation .

Therapeutic Potential: Lipidated analogs like Peptide VIII attenuate colitis in murine models, highlighting clinical relevance for inflammatory bowel disease (IBD) .

Q & A

Q. What is the molecular mechanism by which sialorphin inhibits neutral endopeptidase (NEP) activity?

this compound binds to membrane-anchored NEP, blocking its enzymatic activity and preventing the degradation of neuropeptides such as Met-enkephalin and substance P. This inhibition preserves endogenous opioid signaling, contributing to analgesic effects. In vitro assays using purified NEP and substrates like Met-enkephalin confirm this mechanism, while in vivo studies in rats demonstrate reduced pain responses through α- and β-opioid receptor activation .

Q. What experimental models are used to evaluate this compound's analgesic effects?

Two primary rat models are employed:

  • Pin-pain test : Measures acute pain responses.
  • Formalin test : Assesses tonic pain by injecting formalin into the paw. Both models show this compound's dose-dependent antinociceptive effects (100–200 µg/kg). Analgesia is mediated via endogenous opioid receptors, validated by receptor blockade experiments .

Q. How is this compound synthesized for structural and functional studies?

this compound and its analogs are synthesized using solid-phase peptide synthesis (SPPS) . Modifications (e.g., D-amino acid substitutions) are introduced to study structure-activity relationships. For example, substituting N-terminal residues with D-amino acids (e.g., D-Arg) alters stability and activity, as shown in degradation assays .

Advanced Research Questions

Q. How do structural modifications in this compound analogs influence their inhibitory potency against NEP?

Alanine scanning identifies critical residues:

  • Substitutions at Gln1 , Pro4 , and Arg5 reduce inhibitory activity.
  • Replacing Asn3 with alanine ([Ala3]this compound) increases potency due to enhanced hydrophobic interactions in NEP's binding pocket. Molecular docking reveals that Gln1 forms salt bridges with NEP's Glu584 and Glu646, while Pro4 maintains structural rigidity. These findings guide rational drug design .

Q. How can researchers resolve contradictions in activity data between this compound analogs with D-amino acid substitutions?

While most D-amino acid substitutions (e.g., D-Arg at position 1) abolish activity, peptide XI (D-Arg-His-Asn-Pro-Arg) retains inhibitory potency. This anomaly is explained via molecular dynamics simulations , which show that D-Arg1 in peptide XI adopts a unique conformation that maintains interactions with NEP's active site. Comparative stability assays (e.g., plasma degradation tests) further validate its resilience .

Q. What methodologies assess this compound's stability in biological matrices, and how do structural changes affect pharmacokinetics?

  • Plasma stability assays : Incubate peptides in human plasma and measure degradation over time. Native this compound degrades completely within 2 hours, while peptide XI retains 55% stability after 48 hours.
  • Structural determinants : N-terminal acetylation or D-amino acid substitutions (e.g., D-Arg) reduce protease susceptibility. These findings emphasize the importance of N-terminal modifications for in vivo applications .

Q. How do hybrid peptides combining this compound and opiorphin motifs compare in NEP inhibition?

Hybrid analogs (e.g., peptide IX and XI) are tested via in vitro NEP degradation assays using Met-enkephalin. Key findings:

  • Replacing Pro4 with Ser4 (peptide IX) reduces activity.
  • Introducing Pro4 into opiorphin-derived peptides (peptide XI) increases Met-enkephalin's half-life by 5-fold. Activity correlates with structural compatibility in NEP's binding pocket, validated by molecular modeling .

Methodological Considerations

  • For in vitro assays : Use purified NEP and fluorogenic substrates (e.g., Mca-RPPGFSAFK-Dnp) to quantify enzymatic activity inhibition .
  • For structural studies : Combine SPPS with circular dichroism (CD) spectroscopy to confirm secondary structures .
  • For data contradiction analysis : Employ comparative molecular modeling (e.g., AutoDock Vina) and meta-analyses of enzymatic kinetics across studies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.